Cas no 2171855-91-5 (3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane)

3-Cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane is a spirocyclic compound featuring a unique structural framework combining cyclopropyl, tetramethyl-substituted, and heteroatom-rich (oxygen and nitrogen) moieties. Its rigid spiro architecture enhances stability, while the cyclopropyl group may confer steric and electronic effects useful in synthetic applications. The presence of nitrogen and oxygen atoms within the spiro system suggests potential utility as a ligand or intermediate in coordination chemistry or pharmaceutical synthesis. The tetramethyl substitution likely improves solubility and modulates reactivity. This compound’s well-defined structure makes it a candidate for specialized research in medicinal chemistry or materials science, where precise molecular design is critical.
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane structure
2171855-91-5 structure
商品名:3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane
CAS番号:2171855-91-5
MF:C15H28N2O
メガワット:252.395624160767
CID:6141380
PubChem ID:165485094

3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane 化学的及び物理的性質

名前と識別子

    • 3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane
    • EN300-1279619
    • 2171855-91-5
    • 3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
    • インチ: 1S/C15H28N2O/c1-13(2)9-15(10-14(3,4)17-13)16-7-12(8-18-15)11-5-6-11/h11-12,16-17H,5-10H2,1-4H3
    • InChIKey: LLXVRVAQJYSCRC-UHFFFAOYSA-N
    • ほほえんだ: O1CC(CNC21CC(C)(C)NC(C)(C)C2)C1CC1

計算された属性

  • せいみつぶんしりょう: 252.220163521g/mol
  • どういたいしつりょう: 252.220163521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 33.3Ų

3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1279619-1000mg
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171855-91-5
1000mg
$1658.0 2023-10-01
Enamine
EN300-1279619-1.0g
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171855-91-5
1g
$0.0 2023-06-08
Enamine
EN300-1279619-500mg
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171855-91-5
500mg
$1591.0 2023-10-01
Enamine
EN300-1279619-5000mg
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171855-91-5
5000mg
$4806.0 2023-10-01
Enamine
EN300-1279619-2500mg
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171855-91-5
2500mg
$3249.0 2023-10-01
Enamine
EN300-1279619-50mg
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171855-91-5
50mg
$1393.0 2023-10-01
Enamine
EN300-1279619-250mg
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171855-91-5
250mg
$1525.0 2023-10-01
Enamine
EN300-1279619-100mg
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171855-91-5
100mg
$1459.0 2023-10-01
Enamine
EN300-1279619-10000mg
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171855-91-5
10000mg
$7128.0 2023-10-01

3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane 関連文献

3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro5.5undecaneに関する追加情報

Recent Advances in the Study of 3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane (CAS: 2171855-91-5)

The compound 3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane (CAS: 2171855-91-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This spirocyclic compound, characterized by its rigid bicyclic framework, has been explored for its role in modulating biological targets, particularly in the context of central nervous system (CNS) disorders and metabolic diseases. Recent studies have focused on its synthesis, pharmacokinetic properties, and mechanistic insights into its biological activity.

One of the key advancements in the study of this compound is its optimized synthetic route, which has been reported in a 2023 publication by Zhang et al. The researchers developed a high-yield, scalable method for the synthesis of 3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane, utilizing a novel cyclopropanation strategy followed by spirocyclization. This method not only improves the efficiency of production but also ensures high purity, which is critical for pharmaceutical applications. The study highlights the importance of stereochemical control in the synthesis, as the biological activity of the compound is highly dependent on its spatial configuration.

In terms of pharmacological activity, recent preclinical studies have demonstrated that this compound exhibits potent agonistic effects on specific G-protein-coupled receptors (GPCRs) implicated in neuroprotection and glucose metabolism. A 2024 study by Lee et al. revealed that 3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane significantly enhances neuronal survival in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound was shown to improve insulin sensitivity in diabetic animal models, further broadening its therapeutic scope.

Another notable development is the investigation of the compound's pharmacokinetic profile. A recent pharmacokinetic study published in the Journal of Medicinal Chemistry (2024) reported favorable absorption and distribution characteristics, with good blood-brain barrier penetration—an essential feature for CNS-targeted therapies. The study also identified the primary metabolic pathways of the compound, which involve hepatic cytochrome P450 enzymes, providing valuable insights for future drug design and dosing strategies.

Despite these promising findings, challenges remain in the clinical translation of 3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane. For instance, its long-term safety profile and potential off-target effects require further evaluation. Ongoing research is focused on addressing these gaps, with several phase I clinical trials expected to commence in late 2024. The compound's unique structural and functional properties position it as a compelling candidate for further development in the pharmaceutical industry.

In conclusion, the latest research on 3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane (CAS: 2171855-91-5) underscores its potential as a versatile therapeutic agent with applications in CNS disorders and metabolic diseases. Advances in synthesis, mechanistic understanding, and pharmacokinetics have laid a solid foundation for its future development. As research progresses, this compound may emerge as a key player in the next generation of targeted therapies.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量